molecular formula C18H21N3O3 B1599406 Gly-Pro 4-methoxy-beta-naphthylamide CAS No. 42761-76-2

Gly-Pro 4-methoxy-beta-naphthylamide

Cat. No. B1599406
CAS RN: 42761-76-2
M. Wt: 327.4 g/mol
InChI Key: LSZPYDQEJZWJIJ-UHFFFAOYSA-N
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Description

Gly-Pro 4-methoxy-beta-naphthylamide is a dipeptidylpeptidase IV substrate . It has been used as a substrate to evaluate the dipeptidyl peptidase-4 (DPP4) enzymatic activity .


Molecular Structure Analysis

The empirical formula of Gly-Pro 4-methoxy-beta-naphthylamide is C18H21N3O3 . The molecular weight is 327.38 .


Chemical Reactions Analysis

Gly-Pro 4-methoxy-beta-naphthylamide has been used as a substrate in the evaluation of the enzymatic activity of dipeptidyl peptidase-4 (DPP4) .


Physical And Chemical Properties Analysis

Gly-Pro 4-methoxy-beta-naphthylamide is a powder that is soluble in ethanol at a concentration of 50 mg/mL, yielding a clear, colorless to faintly yellow solution . It should be stored at a temperature of -20°C .

Scientific Research Applications

Enzyme Specificity and Binding

Gly-Pro 4-methoxy-beta-naphthylamide, a peptide substrate, plays a significant role in studying the specificity and binding characteristics of various enzymes. Polgár (1992) noted that prolyl oligopeptidase, a unique serine protease, exhibits distinct reactivity towards charged substrates, including those resembling Gly-Pro 4-methoxy-beta-naphthylamide. This enzyme shows a preference for positively charged substrates over negatively charged ones, indicating a complex interaction between the enzyme and its substrates. The research demonstrates the enzyme's unusual secondary specificity and its limited binding site, differing from other serine endopeptidases (Polgár, 1992).

Enzyme Assays and Tissue Localization

Taylor et al. (1980) explored Gly-Pro 4-methoxy-beta-naphthylamide as a substrate for a homogeneous rat brain proline endopeptidase. They developed an assay based on the fluorescent product, 4-methoxy-beta-naphthylamine, highlighting the substrate's usefulness in studying enzyme activity and localization in tissue. This assay's sensitivity makes it a valuable tool for investigating the distribution and function of specific enzymes in various tissues (Taylor et al., 1980).

Lymphocyte Enzyme Activity

Lojda (1977) utilized Gly-Pro 4-methoxy-beta-naphthylamide to study glycyl-proline naphthylamidase (Gly-Pro-Nase) in human and mini-pig lymphocytes. This enzyme's activity varies among individual lymphocytes, and its presence in specific lymphocyte subpopulations provides insights into lymphocyte differentiation and function. The study showed that Gly-Pro-Nase activity is not universally present in all lymphocytes, indicating its potential role in differentiating lymphocyte subtypes (Lojda, 1977).

Safety And Hazards

The safety class code for Gly-Pro 4-methoxy-beta-naphthylamide is 11, which means it is a combustible solid . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-24-16-10-13(9-12-5-2-3-6-14(12)16)20-18(23)15-7-4-8-21(15)17(22)11-19/h2-3,5-6,9-10,15H,4,7-8,11,19H2,1H3,(H,20,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZPYDQEJZWJIJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gly-Pro 4-methoxy-beta-naphthylamide

CAS RN

42761-76-2
Record name Gly-pro 4-methoxy-b-naphthylamidefree base
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Benoist, A Müller, HG Diem… - Journal of …, 1992 - Am Soc Microbiol
… All of these electroeluted proteinases hydrolyzed N-carbobenzoxy-Pro-Ala-Gly-Pro-4-methoxy-beta- naphthylamide, D-Val-Leu-Arg-4-methoxy-beta-naphthylamide, and Boc-Val-Pro-…
Number of citations: 65 journals.asm.org
ZE Juarez - 1997 - search.proquest.com
… One of the exoproteases cleaved gly-pro-4-methoxy-$\beta $-naphthylamide and gelatin and was released from the streptococci while complexed to peptidoglycan fragments. …
Number of citations: 2 search.proquest.com
B Torrecillas-Baena, M Camacho-Cardenosa… - Journal of Clinical …, 2023 - mdpi.com
… in culture media of different treatments, according to the following protocol: 30 μL of culture medium plus 100 μL of reaction mixture 0.5 mM of Gly-Pro 4-Methoxy-Beta-Naphthylamide (H…
Number of citations: 7 www.mdpi.com

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